

# A Spectroscopic Comparison of 2,6-Dimethoxybenzonitrile and Its Precursors

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## Compound of Interest

Compound Name: 2,6-Dimethoxybenzonitrile

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This guide provides a detailed spectroscopic comparison of **2,6-dimethoxybenzonitrile** and its common precursors, 2,6-dimethoxybenzaldehyde and 2,6-dimethoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the key distinguishing features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Understanding these spectroscopic differences is crucial for reaction monitoring, compound identification, and purity assessment in synthetic chemistry.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,6-dimethoxybenzonitrile**, 2,6-dimethoxybenzaldehyde, and 2,6-dimethoxybenzoic acid, highlighting the distinct spectral features that enable their differentiation.

### Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
2,6-Dimethoxybenzaldehyde	~2970-2840 (Weak to Medium)~2820 and ~2720 (Weak)~1685 (Strong)~1250 and ~1110 (Strong)	C-H Stretch (Methoxy)C-H Stretch (Aldehyde, Fermi Doublet)C=O Stretch (Aldehyde)C-O-C Asymmetric & Symmetric Stretch (Aryl Ether)[1]
2,6-Dimethoxybenzoic Acid	~3000-2500 (Broad)~1700 (Strong)~1250 and ~1100 (Strong)	O-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O-C Asymmetric & Symmetric Stretch (Aryl Ether)
2,6-Dimethoxybenzonitrile	~2230 (Medium)~1250 and ~1100 (Strong)	C≡N Stretch (Nitrile)C-O-C Asymmetric & Symmetric Stretch (Aryl Ether)

## <sup>1</sup>H NMR Spectroscopy (Chemical Shift (δ) in ppm, in CDCl<sub>3</sub>)

Compound	Aromatic Protons	Methoxyl Protons (-OCH <sub>3</sub> )	Aldehyde/Carboxylic Proton
2,6-Dimethoxybenzaldehyde	~7.4 (t, 1H, H-4)~6.6 (d, 2H, H-3, H-5)[2]	~3.9 (s, 6H)[2]	~10.4 (s, 1H, -CHO) [2]
2,6-Dimethoxybenzoic Acid	~7.3 (t, 1H, H-4)~6.5 (d, 2H, H-3, H-5)	~3.8 (s, 6H)	~11.0 (br s, 1H, -COOH)
2,6-Dimethoxybenzonitrile	~7.5 (t, 1H, H-4)~6.6 (d, 2H, H-3, H-5)	~3.9 (s, 6H)	-

## <sup>13</sup>C NMR Spectroscopy (Chemical Shift (δ) in ppm, in CDCl<sub>3</sub>)

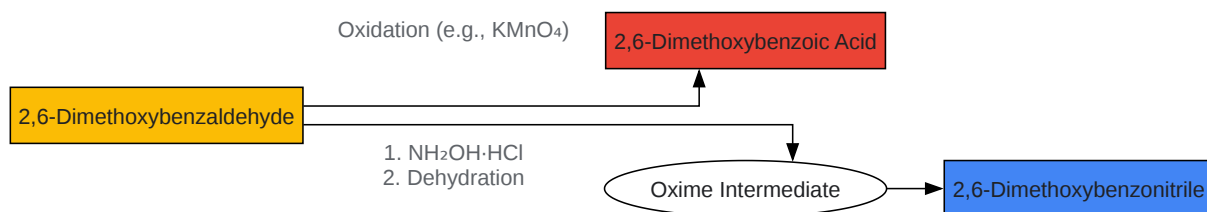
Compound	Aromatic Carbons	Methoxyl Carbons (-OCH <sub>3</sub> )	Carbonyl/Nitrile Carbon
2,6-Dimethoxybenzaldehyde	~162 (C-2, C-6)~136 (C-4)~113 (C-1)~105 (C-3, C-5)	~56	~190 (C=O)
2,6-Dimethoxybenzoic Acid	~158 (C-2, C-6)~132 (C-4)~112 (C-1)~104 (C-3, C-5)	~56	~165 (C=O)
2,6-Dimethoxybenzonitrile	~161 (C-2, C-6)~134 (C-4)~105 (C-3, C-5)~100 (C-1)	~56	~116 (C≡N)

## Mass Spectrometry (MS)

Compound	Molecular Ion (M <sup>+</sup> ) (m/z)	Key Fragment Ions (m/z)
2,6-Dimethoxybenzaldehyde	166[2]	165 ([M-H] <sup>+</sup> ), 137 ([M-CHO] <sup>+</sup> ), 107, 79[3]
2,6-Dimethoxybenzoic Acid	182[4]	167 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 139, 124, 109
2,6-Dimethoxybenzonitrile	163	148 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 120, 105, 77

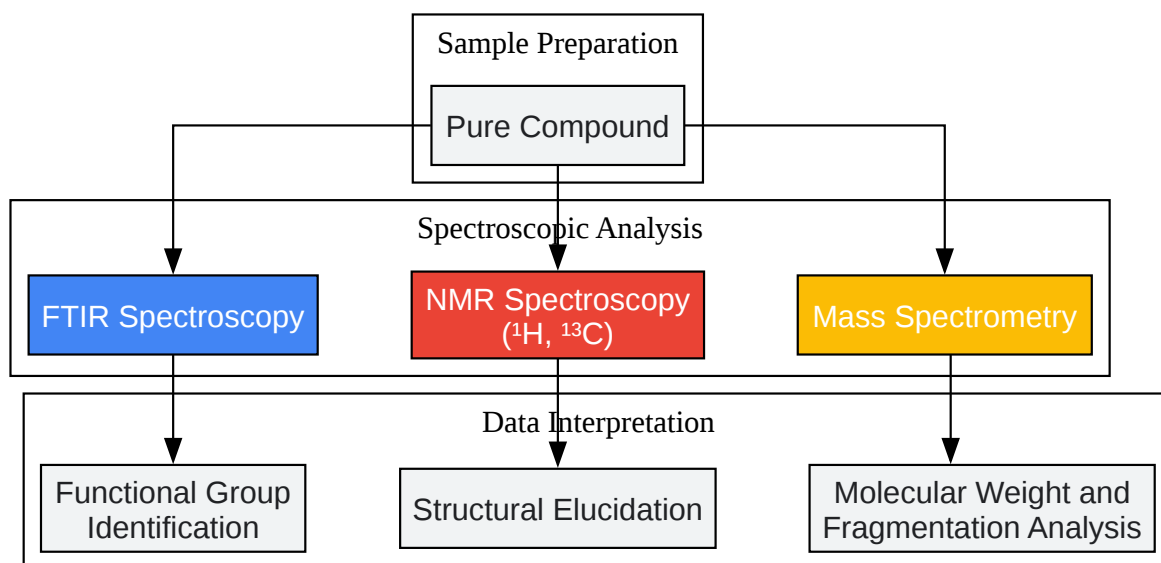
## Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic relationship between the compared compounds and a general workflow for their spectroscopic analysis.



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Synthetic relationship of the compared compounds.



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